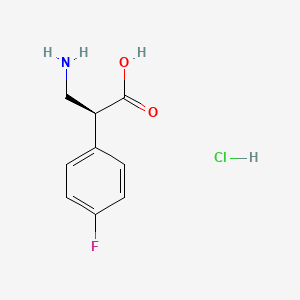
Fmoc-Gly-Sulfamoylbenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Sulfamoylbenzoic Acid is a compound that contains an N-alpha-(9-Fluorenylmethoxycarbonyl)-glycyl-sulfonyl)benzoic acid group . It is a type of N-Acyl Sulfonamides, which are useful products for medicinal chemistry, solid support linking strategies, and for conjugation and ligation applications .
Synthesis Analysis
The synthesis of this compound involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy . This strategy is commonly used in the preparation of building blocks for solid-phase glycopeptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The molecular structure of this compound involves the Fmoc group, which is highly fluorescent and allows for the formation of well-ordered nanoaggregates . The Fmoc motif protects the amino groups and facilitates gelation through additional π-π interactions .
Chemical Reactions Analysis
The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly-Sulfamoylbenzoic Acid is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biochemical tool, and as a catalyst. It is used in the synthesis of various compounds, such as peptides, amino acids, and other organic molecules. This compound is also used in the study of enzyme kinetics, as it can be used to study the activity of enzymes and their reaction rates. Additionally, this compound has been used as a catalyst in the synthesis of various compounds, such as peptides and amino acids.
Wirkmechanismus
Target of Action
Fmoc-Gly-Sulfamoylbenzoic Acid is a complex compound that primarily targets the formation of peptide bonds in organic synthesis . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathways involved in peptide synthesis. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to eminent self-assembly features .
Result of Action
The primary result of the action of this compound is the formation of peptide bonds, which are essential for the synthesis of peptides . The compound’s ability to protect the amine group during this process ensures the efficient and accurate formation of these bonds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the pH of the environment . Additionally, the compound’s fluorescence properties, which are useful for monitoring coupling and deprotection reactions, can be influenced by the presence of UV light .
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-Gly-Sulfamoylbenzoic Acid has several advantages for laboratory experiments. It is relatively non-toxic, and therefore can be used safely in laboratory experiments. Additionally, it is relatively easy to synthesize, and can be synthesized in a short amount of time. However, this compound is not as widely used as some other reagents and catalysts, and therefore may not be as readily available for some experiments.
Zukünftige Richtungen
Fmoc-Gly-Sulfamoylbenzoic Acid has many potential future applications in scientific research and laboratory experiments. It could be used to study the activity of enzymes and their reaction rates, as well as to synthesize various compounds, such as peptides and amino acids. Additionally, this compound could be used as a catalyst in the synthesis of various compounds, such as peptides and amino acids. Additionally, this compound could be used as a reagent in organic synthesis, allowing for the synthesis of various compounds. Finally, this compound could be used in the study of biochemical and physiological processes, allowing researchers to better understand the mechanisms of these processes.
Synthesemethoden
Fmoc-Gly-Sulfamoylbenzoic Acid is synthesized by reacting sulfamoylbenzoic acid with a base such as sodium hydroxide, followed by the addition of a protecting group such as Fmoc-Gly. The reaction is carried out in an inert atmosphere, such as an argon or nitrogen atmosphere, to prevent oxidation of the compounds. The reaction is then quenched with an acid such as hydrochloric acid, and the product is isolated by filtration. The synthesis of this compound is relatively simple and can be carried out in a short amount of time.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7S/c27-22(26-34(31,32)16-11-9-15(10-12-16)23(28)29)13-25-24(30)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,30)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPGQZFVLOGOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



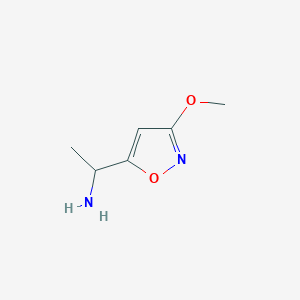
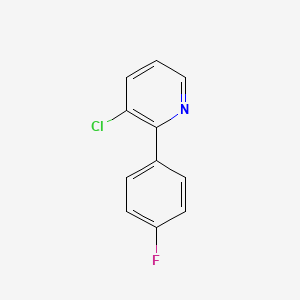
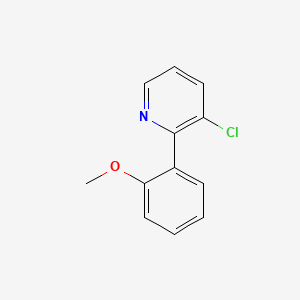
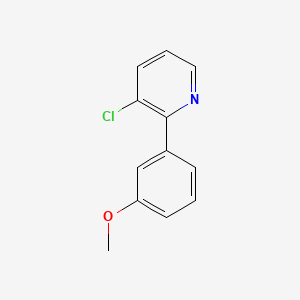

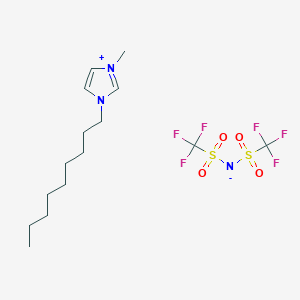

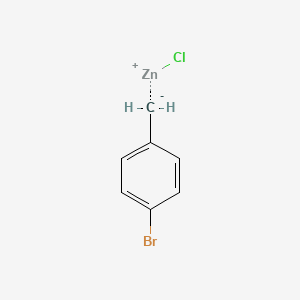
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
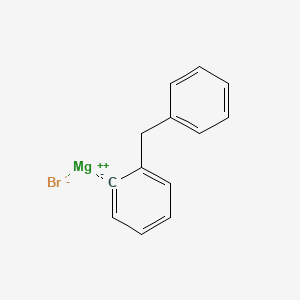
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
